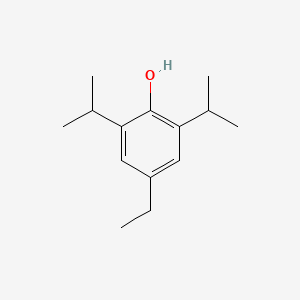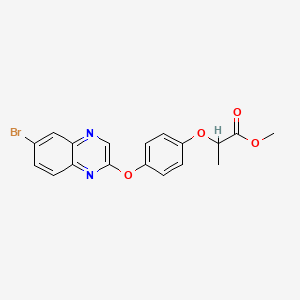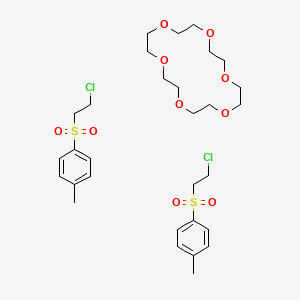
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: a benzene derivative and a crown ether. The benzene derivative, 1-(2-Chloroethylsulfonyl)-4-methylbenzene, is known for its reactivity due to the presence of the chloroethylsulfonyl group. The crown ether, 1,4,7,10,13,16-hexaoxacyclooctadecane, is a cyclic compound with multiple ether linkages, known for its ability to complex with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chloroethylsulfonyl)-4-methylbenzene can be synthesized through the electrophilic aromatic substitution of toluene with 2-chloroethanesulfonyl chloride under controlled conditions . The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution reaction.
1,4,7,10,13,16-hexaoxacyclooctadecane is synthesized through the cyclization of ethylene glycol derivatives in the presence of a strong acid catalyst . The reaction conditions often require high temperatures and vacuum to drive the cyclization to completion.
Industrial Production Methods
Industrial production of 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves large-scale electrophilic aromatic substitution reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield . For 1,4,7,10,13,16-hexaoxacyclooctadecane, industrial synthesis typically involves the use of high-pressure reactors to achieve the necessary cyclization under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethylsulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
1,4,7,10,13,16-hexaoxacyclooctadecane primarily participates in complexation reactions with metal ions, forming stable complexes that are useful in various applications .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups depending on the nucleophile used.
Oxidation: The major product is 4-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethylsulfonyl)-4-methylbenzene is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for complex molecules.
1,4,7,10,13,16-hexaoxacyclooctadecane is widely used in coordination chemistry for the complexation of metal ions . It is also used in the development of sensors and separation processes due to its ability to selectively bind specific ions .
Wirkmechanismus
The mechanism of action for 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves the formation of a reactive intermediate during nucleophilic substitution, which then undergoes further reactions to yield the final product . The chloroethylsulfonyl group acts as a leaving group, facilitating the substitution reaction.
For 1,4,7,10,13,16-hexaoxacyclooctadecane, the mechanism involves the formation of a stable complex with metal ions through coordination bonds between the ether oxygen atoms and the metal ion . This complexation is driven by the favorable enthalpy change associated with the formation of multiple coordination bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in reactivity but lacks the aromatic ring, making it less versatile in organic synthesis.
Uniqueness
1-(2-Chloroethylsulfonyl)-4-methylbenzene is unique due to the presence of both a reactive chloroethylsulfonyl group and an aromatic ring, providing a versatile platform for further chemical modifications . 1,4,7,10,13,16-hexaoxacyclooctadecane is unique in its ability to form stable complexes with a wide range of metal ions, making it highly valuable in coordination chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
74261-14-6 |
|---|---|
Molekularformel |
C30H46Cl2O10S2 |
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C9H11ClO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-8-2-4-9(5-3-8)13(11,12)7-6-10/h1-12H2;2*2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JACQQTFXGUZKPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCl.CC1=CC=C(C=C1)S(=O)(=O)CCCl.C1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


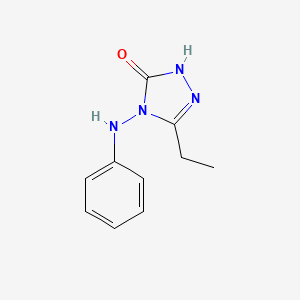

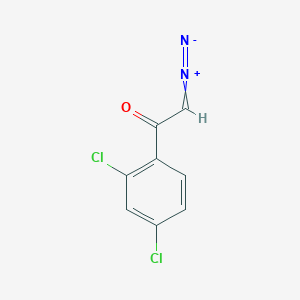
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
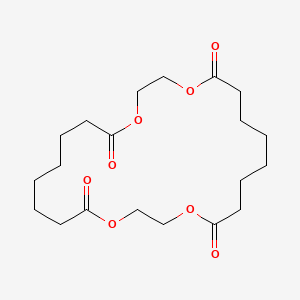
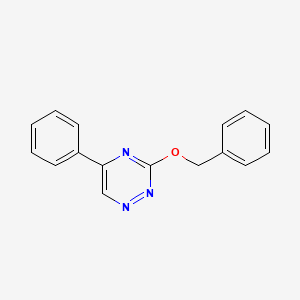
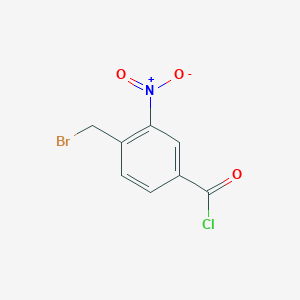
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

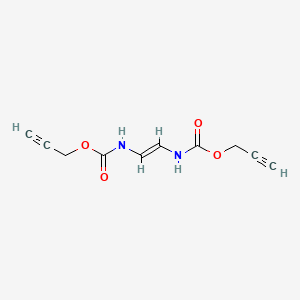
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
